BenchChemオンラインストアへようこそ!

GW-405833

Cannabinoid receptor binding Radioligand displacement Receptor selectivity profiling

GW-405833 is a protean CB2 agonist exhibiting inverse agonism under constitutive activity, distinct from conventional CB2 ligands. With 1200-fold CB2 selectivity over CB1, it is ideal for receptor profiling and TRPML channel studies. Its antinociceptive effects are CB1-mediated, making it suitable for mechanistic studies of cannabinoid analgesia.

Molecular Formula C23H24Cl2N2O3
Molecular Weight 447.4 g/mol
CAS No. 180002-83-9
Cat. No. B1672461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW-405833
CAS180002-83-9
Synonyms1-(2,3-dichlorobenzoyl)-5-methoxy-2-methyl-(2-(mopholin-4-yl)ethyl)-1H-indole
GW405833
Molecular FormulaC23H24Cl2N2O3
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4
InChIInChI=1S/C23H24Cl2N2O3/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25/h3-7,14H,8-13H2,1-2H3
InChIKeyFSFZRNZSZYDVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW-405833 (L768242) Procurement Guide: Potent CB2-Selective Partial Agonist with Distinct In Vivo Pharmacology


GW-405833 (L768242; CAS 180002-83-9) is a synthetic indole-based cannabinoid receptor ligand that functions as a potent partial agonist at the cannabinoid receptor 2 (CB2) with subnanomolar functional potency (EC50 = 0.65 nM) . It exhibits approximately 1200-fold selectivity for CB2 over CB1 receptors (Ki values of 3.92 nM vs. 4772 nM at human recombinant receptors) and acts as a partial agonist with 44.6% maximal inhibition of forskolin-stimulated cAMP accumulation relative to full agonists . Notably, GW-405833 has been characterized as a protean agonist at CB2 receptors—displaying inverse agonist activity under conditions of high constitutive receptor activity and agonist activity when constitutive activity is abolished—distinguishing it pharmacologically from conventional CB2 agonists [1].

Why CB2 Agonist Procurement Requires GW-405833-Specific Validation: Functional and In Vivo Divergence


Cannabinoid CB2 receptor agonists cannot be treated as interchangeable procurement items due to marked divergence in functional efficacy profiles, protean agonism behavior, and in vivo target engagement mechanisms. GW-405833 exhibits a unique pharmacological signature distinct from chemically related CB2 agonists: it demonstrates protean agonism at CB2 receptors (shifting between inverse agonist and agonist activity depending on constitutive receptor activity) [1], and its in vivo antinociceptive effects are mediated through CB1 receptors rather than CB2 receptors—a mechanistic reversal not observed with prototypical CB2-selective agonists such as JWH-133 or AM1241 [2]. These divergences carry significant implications for experimental reproducibility, data interpretation, and cross-study comparability. Substitution with alternative CB2 agonists without empirical validation of these specific pharmacological properties introduces substantial risk of confounding results.

GW-405833 Comparative Quantitative Evidence: Binding, Functional Efficacy, and In Vivo Pharmacology


CB2 Binding Affinity and Subtype Selectivity: GW-405833 vs. WIN 55,212-2 vs. JWH-133

GW-405833 binds to human recombinant CB2 receptors with high affinity (Ki = 3.92 nM) and exhibits approximately 1200-fold selectivity over CB1 receptors (Ki = 4772 nM) . In comparative binding studies, GW-405833 demonstrates a distinct selectivity ratio relative to other CB2 ligands. WIN 55,212-2, a commonly used aminoalkylindole CB2 agonist, shows Ki values of 0.28 nM at CB2 and 1.37 nM at CB1, yielding only approximately 5-fold CB2 selectivity [1]. JWH-133, a widely used CB2-selective agonist, binds CB2 with Ki of 3.4 nM and CB1 with Ki of 677 nM, yielding approximately 200-fold selectivity [1].

Cannabinoid receptor binding Radioligand displacement Receptor selectivity profiling CB2 pharmacology

Functional cAMP Inhibition Efficacy: GW-405833 Partial Agonism vs. CP 55,940 Full Agonism

GW-405833 functions as a partial agonist at CB2 receptors in cAMP inhibition assays, with EC50 = 0.65 nM and maximum inhibition of 44.6% relative to the full agonist control . Direct comparison with the full CB1/CB2 agonist CP 55,940 reveals that GW-405833 achieves only 50% of the maximal cAMP inhibition produced by CP 55,940 in CHO cells expressing human CB2 receptors [1]. This partial agonism profile distinguishes GW-405833 from full agonists such as CP 55,940, WIN 55,212-2, and JWH-133, which exhibit >90% maximal efficacy in the same assay systems.

cAMP assay Functional efficacy Partial agonism Forskolin-stimulated cAMP

In Vivo Antinociceptive Mechanism: CB1-Dependent Analgesia Distinct from CB2-Mediated Effects of JWH-133

GW-405833 produces dose-dependent antiallodynic effects in mouse models of neuropathic and inflammatory pain (3, 10, 30 mg/kg i.p.) [1]. However, knockout mouse studies reveal a striking mechanistic divergence: GW-405833's antiallodynic effects are fully preserved in CB2 knockout mice but completely absent in CB1 knockout mice [1]. The antiallodynic efficacy of GW-405833 (30 mg/kg i.p.) is blocked by the CB1 antagonist rimonabant (10 mg/kg i.p.) but not by the CB2 antagonist SR144528 (10 mg/kg i.p.) [1]. This CB1-dependent, CB2-independent in vivo mechanism contrasts sharply with JWH-133, a prototypical CB2-selective agonist whose antinociceptive effects are absent in CB2 knockout mice and blocked by CB2 antagonists.

In vivo pharmacology Pain models Knockout mice CB1 receptor Mechanism of action

Protean Agonism at CB2 Receptors: GW-405833 vs. CP 55,940 (Neutral Agonist)

GW-405833 exhibits protean agonism at both human and rat CB2 receptors, behaving as an inverse agonist in systems with high constitutive CB2 activity and as an agonist when constitutive activity is abolished [1]. In CHO cells expressing recombinant hCB2 or rCB2 receptors, GW-405833 acts as an inverse agonist, suppressing basal cAMP levels. Following abolition of constitutive activity via AM630 pretreatment, GW-405833 reveals agonist activity [1]. In contrast, the mixed CB1/CB2 agonist CP 55,940 maintains consistent agonist activity regardless of constitutive receptor activity levels, and the inverse agonist AM630 becomes a neutral antagonist after constitutive activity abolition [1].

Protean agonism Constitutive activity CB2 pharmacology Inverse agonism Signal transduction

Tissue-Specific Pharmacology: Divergent GW-405833 Activity in Native Spleen vs. Recombinant CHO Cells

GW-405833 displays differential pharmacology depending on the assay system. In [³⁵S]GTPγS binding assays using spleen membranes (tissues natively expressing CB2 receptors), GW-405833 behaves as an agonist. However, in hCB2-transfected CHO cell membranes, the same compound behaves as a low-efficacy inverse agonist [1]. This contrasts with CP 55,940, WIN 55,212-2, and JWH-133, which maintain consistent full agonist profiles in both spleen and hCB2-CHO cell assays [1].

Native tissue pharmacology [³⁵S]GTPγS binding Spleen Recombinant vs. native receptors CB2 signaling

Lysosomal TRPML Channel Activity: Secondary Pharmacology Distinguishing GW-405833 from Other CB2 Agonists

GW-405833 (also designated ML-SI1) has been identified as a cell-permeable lysosomal transient receptor potential cation channel, mucolipin subfamily (TRPML) blocker [1]. This secondary pharmacology is not documented for other commonly used CB2 agonists such as JWH-133, WIN 55,212-2, or AM1241. GW-405833 has been employed as a TRPML1-specific inhibitor to validate TRPML1-mediated tau release in neurons and as a TRPML channel blocker to study MCOLN3/TRPML3 function and trafficking effects on autophagy in HeLa cells [1].

TRPML Lysosomal channel Autophagy Secondary pharmacology ML-SI1

GW-405833 (L768242) Recommended Research Applications Based on Validated Comparative Evidence


CB2 Selectivity Control in Receptor Profiling Panels

GW-405833 is optimally deployed as a high-selectivity CB2 reference agonist in receptor profiling panels where minimizing CB1 cross-reactivity is critical. Its 1200-fold CB2/CB1 selectivity ratio (Ki 3.92 nM vs. 4772 nM) exceeds that of widely used comparators including WIN 55,212-2 (~5-fold) and JWH-133 (~200-fold) [1]. This application is appropriate for selectivity counter-screens in drug discovery campaigns targeting CB2 or profiling off-target liabilities of lead candidates.

Studies Investigating Protean Agonism and CB2 Constitutive Activity

GW-405833 serves as a validated tool compound for investigating protean agonism at CB2 receptors and the role of constitutive receptor activity in modulating ligand functional output. As demonstrated by Mancini et al., GW-405833 switches from inverse agonist to agonist upon abolition of constitutive CB2 activity via AM630 pretreatment . This unique pharmacological property distinguishes GW-405833 from neutral agonists like CP 55,940 and makes it particularly valuable for studies examining receptor reserve, constitutive signaling, and system-dependent pharmacology.

TRPML Channel Pharmacology and Lysosomal Function Studies

GW-405833 (designated ML-SI1 in this context) is a validated cell-permeable TRPML channel blocker . It has been successfully employed to inhibit TRPML1-mediated tau release in neurons and to probe TRPML3-dependent effects on autophagy in HeLa cells . Researchers should note that this secondary pharmacology distinguishes GW-405833 from other CB2 agonists and must be accounted for when interpreting results in autophagy, lysosomal storage, or ion channel studies.

Analgesic Screening with CB1-Dependent Mechanism of Action

GW-405833 produces robust, dose-dependent antiallodynic effects in rodent models of neuropathic and inflammatory pain (effective at 3-30 mg/kg i.p.) . However, investigators must recognize that these in vivo effects are CB1-dependent and CB2-independent, as demonstrated in CB1/CB2 knockout mouse studies . GW-405833 is therefore appropriate for screening paradigms evaluating cannabinoid-mediated analgesia where CB1 engagement is the intended mechanism, but it is not suitable for studies aiming to establish CB2-specific analgesic effects. For CB2-specific analgesia studies, alternative agonists with validated CB2-dependent in vivo efficacy (e.g., JWH-133) should be procured.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW-405833

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.